![molecular formula C20H19N5O B2775517 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-75-1](/img/structure/B2775517.png)
5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound of significant interest in various scientific fields. It combines a triazole ring and an oxadiazole ring, both of which are known for their biological activities and potential applications in medicinal chemistry. The compound's unique structure and properties make it a valuable subject for study.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazole and oxadiazole compounds, it may bind to its target(s) and modulate their activity .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
It’s likely that the compound’s effects depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Preparation of the triazole intermediate: : Reacting 3-ethylbenzyl azide with an alkyne under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Formation of the oxadiazole ring: : Treating the intermediate with a suitable di-acylhydrazine under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not broadly documented, similar compounds are often produced using batch or continuous flow processes, with optimization of catalyst, temperature, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo several types of reactions:
Substitution reactions: : Halogenation or alkylation at the triazole or oxadiazole rings.
Oxidation and reduction: : Modifications on the phenyl groups or nitrogen atoms in the triazole ring.
Halogenation: : Chlorine or bromine reagents under mild conditions.
Alkylation: : Alkyl halides in the presence of base catalysts like K2CO3.
Oxidation: : Using oxidizing agents like KMnO4 or H2O2.
Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.
Major Products: Depending on the reaction conditions, the major products can include various halogenated, alkylated, or oxidized derivatives, often with enhanced biological activities or modified physical properties.
Scientific Research Applications
The compound has a broad spectrum of scientific research applications:
Chemistry:As a ligand: : It can act as a coordination ligand in metal complexes for catalytic and material science studies.
Photophysical properties: : Investigations into its luminescent and photostable properties for use in optoelectronic devices.
Antimicrobial activity: : Studies indicate potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Enzyme inhibition: : Potential inhibitor of specific enzymes involved in metabolic pathways.
Anti-cancer properties: : Research into its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Anti-inflammatory effects: : Possible application in treating inflammatory diseases.
Material science: : Usage in creating novel materials with unique electrical and thermal properties.
Comparison with Similar Compounds
Unique Features: Compared to other triazole and oxadiazole compounds, 5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to its dual functional groups and specific substituents, which enhance its biological activities and photophysical properties.
Similar Compounds:1,2,3-Triazole derivatives: : Compounds like 1H-1,2,3-triazol-4-yl-benzoic acid.
Oxadiazole derivatives: : Compounds such as 1,3,4-oxadiazole with phenyl substitutions.
This compound's unique combination of a triazole and oxadiazole structure offers a versatile platform for diverse scientific explorations
Properties
IUPAC Name |
5-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-4-15-6-5-7-17(12-15)25-14(3)18(22-24-25)20-21-19(23-26-20)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHRJMUIERUCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)
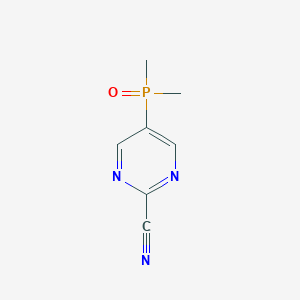
![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)
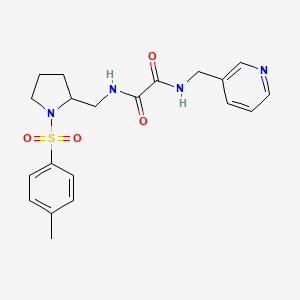
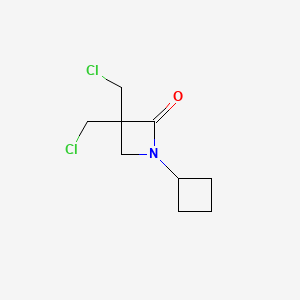

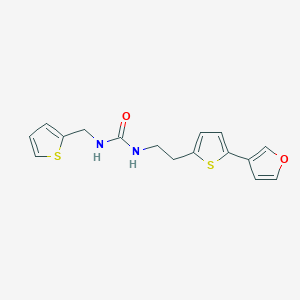


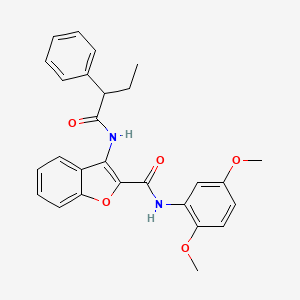
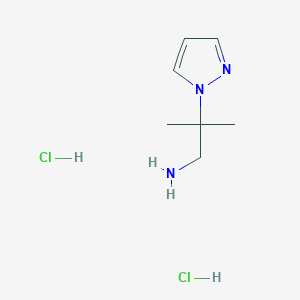
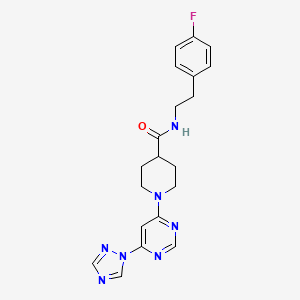
![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775457.png)
